molecular formula C7H6N4O2S B13016213 Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate

Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate

Cat. No.: B13016213
M. Wt: 210.22 g/mol
InChI Key: VUWAMEGMRDSOOJ-UHFFFAOYSA-N
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Description

Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate typically involves the reaction of 3-mercapto-1,2,4-triazole with a suitable pyridazine derivative. One common method involves the condensation of 3-mercapto-1,2,4-triazole with 6-chloropyridazine-3-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit enzymes like topoisomerase or kinases, leading to the disruption of DNA replication and cell division. The mercapto group can also form covalent bonds with thiol groups in proteins, affecting their function and activity .

Comparison with Similar Compounds

Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate can be compared with other triazolopyridazine derivatives, such as:

Properties

Molecular Formula

C7H6N4O2S

Molecular Weight

210.22 g/mol

IUPAC Name

methyl 3-sulfanylidene-2H-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate

InChI

InChI=1S/C7H6N4O2S/c1-13-6(12)4-2-3-5-8-9-7(14)11(5)10-4/h2-3H,1H3,(H,9,14)

InChI Key

VUWAMEGMRDSOOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C(=NNC2=S)C=C1

Origin of Product

United States

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